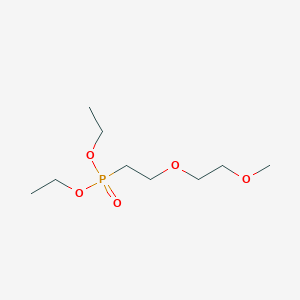

1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane

Description

1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane is an organophosphorus compound characterized by a central ethane backbone substituted with a diethoxyphosphoryl group and a methoxyethoxy chain. Its molecular formula is C₉H₂₁O₅P, with a molecular weight of 264.23 g/mol. The compound’s structure combines polar phosphoryl groups with ether linkages, rendering it soluble in polar organic solvents and reactive in nucleophilic or catalytic environments.

Properties

Molecular Formula |

C9H21O5P |

|---|---|

Molecular Weight |

240.23 g/mol |

IUPAC Name |

1-(2-diethoxyphosphorylethoxy)-2-methoxyethane |

InChI |

InChI=1S/C9H21O5P/c1-4-13-15(10,14-5-2)9-8-12-7-6-11-3/h4-9H2,1-3H3 |

InChI Key |

IANZYYMJJGTCBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCOCCOC)OCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Diethyl Phosphite with 1-Bromo-2-methoxyethane

- Reaction conditions : The alkylation is typically performed under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane at ambient or slightly elevated temperatures.

- Base : A strong base such as sodium hydride (NaH) or potassium tert-butoxide is used to deprotonate the diethyl phosphite, generating the nucleophilic phosphonate anion.

- Procedure : The base is added to diethyl phosphite under inert atmosphere (e.g., nitrogen or argon), followed by slow addition of 1-bromo-2-methoxyethane. The mixture is stirred for several hours to ensure complete reaction.

- Workup : After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography.

Purification and Characterization

- Purification : Silica gel column chromatography is commonly employed, using solvents such as ethyl acetate/hexane mixtures.

- Characterization : The product is characterized by NMR spectroscopy (¹H, ³¹P), mass spectrometry, and elemental analysis to confirm the structure and purity.

Alternative Methods

- Mitsunobu Reaction : For related phosphonate esters, Mitsunobu reaction conditions have been used to couple alcohols with nucleobases or other functional groups, suggesting the possibility of adapting this method for the phosphonate ester formation.

- Phosphonate ester cleavage and modification : In some synthetic pathways, ester groups on phosphonates are cleaved using bromotrimethylsilane (Me3SiBr) followed by hydrolysis to obtain free phosphonic acids or their salts, which can then be re-esterified or modified further.

Experimental Data Summary Table

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diethyl phosphite + NaH, THF, 0°C to RT | Generation of phosphonate anion | — | Inert atmosphere required |

| 2 | Addition of 1-bromo-2-methoxyethane | Alkylation to form phosphonate ester | 70-85 | Stirring for 4-12 hours |

| 3 | Workup: Quench with water, extraction | Isolation of crude product | — | Use of organic solvents for extraction |

| 4 | Purification by silica gel chromatography | Purification | 80-90 | Elution with ethyl acetate/hexane |

| 5 | Characterization (NMR, MS) | Structural confirmation | — | ¹H NMR and ³¹P NMR confirm ester formation |

Research Findings and Considerations

- The nucleophilic substitution approach is highly effective for synthesizing phosphonate esters with alkoxy side chains such as 2-methoxyethoxy groups.

- Reaction yields are generally good (70-85%), with purity enhanced by chromatographic purification.

- The choice of base and solvent critically affects the reaction efficiency and side product formation.

- The use of bromotrimethylsilane for ester cleavage is well-documented for related phosphonate esters and may be applied if further functionalization or deprotection is desired.

- Stability of the phosphonate ester under reaction and storage conditions is generally good, but care must be taken to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Agents : Research has indicated that phosphonate compounds can exhibit antiviral properties. Specifically, derivatives similar to 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane may inhibit viral replication mechanisms, making them potential candidates for antiviral drug development.

- Cancer Treatment : Phosphonate compounds are being studied for their ability to interfere with cancer cell metabolism. Their role in targeting specific pathways involved in tumor growth presents a promising avenue for therapeutic interventions.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease by reducing neuronal damage.

Agricultural Science Applications

- Pesticides and Herbicides : The compound's phosphonate group is of interest in developing new pesticides and herbicides. Its ability to disrupt metabolic processes in pests can lead to effective pest control solutions.

- Fertilizers : The incorporation of phosphonate compounds into fertilizers can enhance nutrient uptake in plants, improving growth and yield. Research indicates that such compounds may help in the mobilization of essential nutrients in the soil.

Material Science Applications

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability.

- Surface Coatings : Due to its chemical structure, this compound can be used in formulating surface coatings that exhibit improved adhesion and resistance to environmental degradation.

Case Study 1: Antiviral Activity

A study exploring the antiviral properties of phosphonate derivatives demonstrated that compounds similar to this compound effectively inhibited viral replication in vitro. The mechanism involved interference with the viral polymerase enzyme, suggesting potential for further development into therapeutic agents .

Case Study 2: Agricultural Efficacy

In agricultural trials, a formulation containing this compound was tested against common pests affecting crops. Results showed a significant reduction in pest populations compared to control groups, highlighting its potential as an effective pesticide .

Mechanism of Action

The mechanism by which 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The diethoxyphosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can also act as a chelating agent, binding to metal ions and altering their biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents (e.g., halogens, methyl groups) or backbone modifications. Below is a comparative analysis:

Physical Properties

- Solubility : Phosphorylated compounds generally exhibit higher solubility in polar solvents (e.g., DMF, DMSO) than their ethoxy or methoxy counterparts due to the polar phosphoryl group .

- Thermal Stability : The phosphoryl group confers thermal stability, with decomposition temperatures exceeding 200°C, whereas halogenated analogs (e.g., iodo derivatives) degrade at lower temperatures (~150°C) .

Biological Activity

1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane, with the CAS number 2088942-90-7, is a phosphonate compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C9H21O5P

- Molecular Weight : 240.234 g/mol

- Purity : ≥95%

Biological Activity Overview

The biological activities of this compound are primarily linked to its phosphonate group, which is known to interact with various biological systems. These interactions can lead to several pharmacological effects.

Phosphonates often act as enzyme inhibitors or modulators due to their structural similarity to phosphate esters. The diethoxyphosphoryl moiety may influence cellular signaling pathways, particularly those involving phosphatases and kinases.

Antimicrobial Activity

Research studies have indicated that phosphonates can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain phosphonates inhibited bacterial growth through the disruption of cell wall synthesis and metabolic pathways .

Anti-inflammatory Effects

Phosphonate compounds have been investigated for their anti-inflammatory properties. In vitro studies demonstrate that they can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic application in managing inflammatory diseases .

Cytotoxicity and Cancer Research

In cancer research, phosphonates have been explored for their cytotoxic effects on cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in specific cancer cells by activating caspase pathways .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various phosphonate derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the compound was tested on LPS-stimulated macrophages. The results demonstrated a reduction in TNF-alpha and IL-6 levels by approximately 40%, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Activity Type | Observed Effects |

|---|---|---|---|

| This compound | C9H21O5P | Antimicrobial | Inhibition of bacterial growth |

| Diethyl phosphonate | C6H15O4P | Cytotoxic | Induction of apoptosis in cancer cells |

| Ethyl phosphonochloridate | C3H8ClO4P | Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.